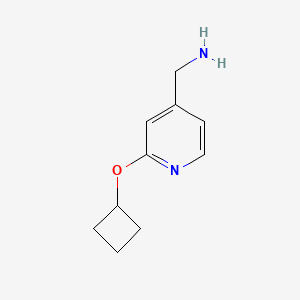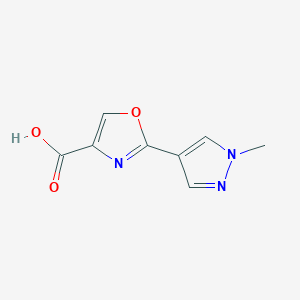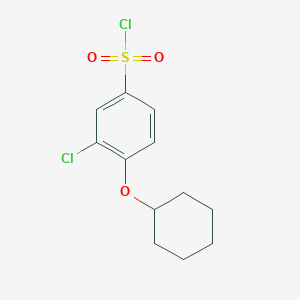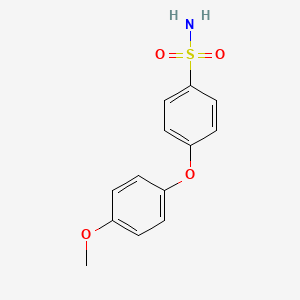![molecular formula C14H20ClFN2O B1454016 N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride CAS No. 1172035-08-3](/img/structure/B1454016.png)
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride
Overview
Description
“N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C14H19FN2O•HCl .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 286.78 .Scientific Research Applications
Synthesis and Evaluation in Dopamine D2-like Receptors
Arylcycloalkylamines, such as phenyl piperidines and piperazines, embody pharmacophoric groups present in several antipsychotic agents. Arylalkyl substituents have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. Through exploring the role of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, research has indicated a composite structure responsible for selectivity and potency at these receptors, highlighting the potential use in designing antipsychotic medications (Sikazwe et al., 2009).
Graphical Synthetic Routes and Industrial Production
The synthetic routes of vandetanib were reviewed, analyzing different synthetic paths to find suitable methods for industrial production. This review underscores the importance of specific chemical structures, like N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride, in manufacturing processes with higher yields and commercial value, demonstrating its significance in pharmaceutical manufacturing (Mi, 2015).
Nucleophilic Aromatic Substitution Reactions
The study of piperidine's reactions with nitro-aromatic compounds has provided insights into nucleophilic aromatic substitution reactions. These findings are crucial for understanding chemical interactions and synthesis processes involving piperidine derivatives, which can be applied in developing new chemical entities (Pietra & Vitali, 1972).
Potential in DNA Minor Groove Binding
The synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, have been extensively used as fluorescent DNA stains. Research on these compounds, including N-methyl piperazine derivatives, offers a foundation for drug design targeting DNA interactions, suggesting potential therapeutic applications beyond staining (Issar & Kakkar, 2013).
Novel Agents Against Irinotecan-Induced Diarrhea
Investigations into novel agents designed under guidance of disposition pathways and potential toxicity mechanisms have highlighted the importance of chemical structures, including piperidine derivatives, in mitigating severe side effects of chemotherapy, such as irinotecan-induced diarrhea. This research points to the role of chemical compounds in enhancing the therapeutic index of chemotherapeutic agents (Yang et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINGQARZWLSURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)


![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)


![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)




